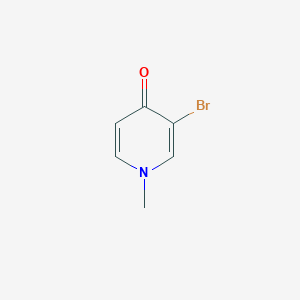
4-methyl-1,2-thiazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1,2-thiazole-5-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methyl-1,2-thiazole-5-sulfonyl chloride can be synthesized through the reaction of thiazole derivatives with sulfonyl chloride. One common method involves the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, which yields 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride . This compound can then react with amines to form sulfonamides, which are efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions. The process requires careful handling due to the corrosive and irritating nature of the compound .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,2-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used as nucleophiles in substitution reactions with this compound.
Solvents: Organic solvents such as chloroform, methanol, and water are often used in these reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides and other substituted thiazole derivatives .
Scientific Research Applications
4-methyl-1,2-thiazole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-1,2-thiazole-5-sulfonyl chloride involves its reactivity as an electrophilic reagent. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s ability to interact with specific molecular targets makes it valuable in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: This compound is structurally similar and shares similar reactivity and applications.
Thiazole derivatives: Other thiazole derivatives, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, also exhibit similar chemical properties and uses.
Uniqueness
4-methyl-1,2-thiazole-5-sulfonyl chloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
CAS No. |
89033-78-3 |
|---|---|
Molecular Formula |
C4H4ClNO2S2 |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
4-methyl-1,2-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO2S2/c1-3-2-6-9-4(3)10(5,7)8/h2H,1H3 |
InChI Key |
VMPBLKOTBIAIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



